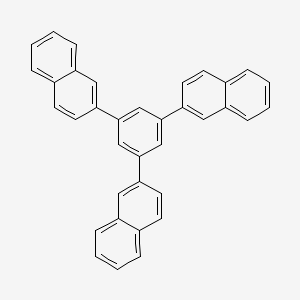

1,3,5-Tri-2-naphthylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dinaphthalen-2-ylphenyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H24/c1-4-10-28-19-31(16-13-25(28)7-1)34-22-35(32-17-14-26-8-2-5-11-29(26)20-32)24-36(23-34)33-18-15-27-9-3-6-12-30(27)21-33/h1-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWIOMAWDKDFGDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=C3)C4=CC5=CC=CC=C5C=C4)C6=CC7=CC=CC=C7C=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80220885 | |

| Record name | 1,3,5-Tri-2-naphthylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7059-70-3 | |

| Record name | 1,3,5-Tri-2-naphthylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007059703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Tri-2-naphthylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3,5-Tri-2-naphthylbenzene: Synthesis, Properties, and Applications in Advanced Molecular Scaffolding

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Elegance of C₃-Symmetric Molecules

In the landscape of functional organic molecules, 1,3,5-Tri-2-naphthylbenzene emerges as a compound of significant interest due to its unique C₃-symmetric, propeller-like spatial arrangement. This structural motif, characterized by three naphthyl groups branching from a central benzene core at 120-degree angles, imparts a range of compelling physicochemical properties. This guide provides a comprehensive overview of this compound, including its chemical identity, a detailed synthesis protocol, and an exploration of its current and potential applications, with a particular focus on its utility as a molecular scaffold in materials science and drug discovery.

Chemical Identity and Properties

This compound, also known as 2,2',2''-(1,3,5-benzenetriyl)tris-naphthalene, is a large, aromatic hydrocarbon. Its bulky and rigid three-dimensional structure is a direct consequence of the steric hindrance between the adjacent naphthyl units, which prevents free rotation around the single bonds connecting them to the central phenyl ring.

CAS Number: 16322-13-7[1]

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₃₆H₂₄ | [1] |

| Molecular Weight | 456.58 g/mol | [1] |

| Melting Point | 234-235 °C | [1] |

| Boiling Point | 653.4±50.0 °C (Predicted) | [1] |

| Density | 1.177±0.06 g/cm³ (Predicted) | [1] |

Spectroscopic Data

-

Infrared (IR) (KBr): 3050 (w), 3250 (m), 1418 (m), 1180 (s), 1145 (m), 1120 (s), 720 (vs), 695 (s) cm⁻¹

-

¹H Nuclear Magnetic Resonance (¹H NMR) (CDCl₃): δ 6.8 - 7.7 (m, 24H) ppm

-

¹³C Nuclear Magnetic Resonance (¹³C NMR) (CDCl₃): δ 131.7 (s), 131.6 (s), 128.1 (s), 128.0 (s)

Molecular Structure

The C₃ symmetry of this compound is a defining feature, leading to its unique properties and potential applications.

Caption: Molecular structure of this compound.

Synthesis and Purification

A reliable method for the synthesis of this compound is the self-condensation reaction of 2-acetonaphthalene.[2] This approach is attractive due to its operational simplicity and the use of a readily available catalyst.

Causality of Experimental Choices

The choice of a copper(II) chloride (CuCl₂) catalyst is pivotal.[2] As a Lewis acid, Cu²⁺ can activate the carbonyl group of 2-acetonaphthalene, facilitating the aldol-type condensation. Furthermore, its role as an electron transfer oxidative reagent is crucial for the subsequent aromatization of the cyclized intermediate to form the stable benzene core.[2] Toluene is selected as the solvent due to its high boiling point, which is necessary to drive the reaction to completion, and its ability to dissolve the reactants and the intermediate species.

Experimental Protocol

Materials:

-

2-Acetonaphthalene

-

Anhydrous Copper(II) Chloride (CuCl₂)

-

Toluene

-

Diethyl ether

-

Magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-acetonaphthalene (0.4 g, 2.3 mmol) and toluene (5 mL).

-

Add anhydrous CuCl₂ (0.03 g, 0.19 mmol) to the mixture. The molar ratio of 2-acetonaphthalene to CuCl₂ is approximately 15:1.

-

Heat the reaction mixture to reflux in an oil bath at a temperature of 180-220 °C for 6 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Extract the product with diethyl ether (3 x 10 mL).

-

Dry the combined organic extracts over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Experimental Workflow: Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Applications and Future Perspectives

The unique structural and photophysical properties of this compound and its analogs make them promising candidates for a variety of applications, from materials science to medicinal chemistry.

Materials Science: Host-Guest Chemistry and Porous Materials

The rigid, bulky, and trigonal nature of this compound makes it an excellent building block for the construction of porous crystalline materials and inclusion compounds.[3] These "clathrates" can encapsulate smaller "guest" molecules within their crystal lattice, which has potential applications in:

-

Separation and Purification: The defined cavity size of the host-guest complex can allow for selective separation of molecules based on their size and shape.

-

Chemical Transformations: The confined environment within the host can act as a nano-reactor, influencing the reactivity and selectivity of chemical reactions.[2]

Drug Development: A Scaffold for C₃-Symmetric Ligands

For drug development professionals, the C₃ symmetry of the 1,3,5-triarylbenzene core is particularly intriguing. A growing number of biological targets, such as the spike protein of SARS-CoV-2 and certain enzymes, exist as homotrimers.[1][4] The design of C₃-symmetric ligands that can simultaneously interact with all three subunits of a trimeric target can lead to significantly enhanced binding affinity and specificity.[1][4]

The 1,3,5-triarylbenzene scaffold provides a pre-organized platform for the attachment of pharmacophores, directing them in a convergent manner. This can be a powerful strategy in rational drug design to improve ligand-target interactions.[4]

Furthermore, derivatives of the closely related 1,3,5-triphenylbenzene have been investigated as inhibitors of amyloid fibril formation, a pathological hallmark of several neurodegenerative diseases. This suggests that the rigid, aromatic core of 1,3,5-triarylbenzenes could serve as a valuable starting point for the development of novel therapeutics targeting protein aggregation.

Organic Electronics and Photophysics

This compound exhibits interesting photophysical properties, including high chemical and photophysical stability and a high quantum yield. These characteristics make it and related arylated compounds promising materials for applications in organic light-emitting diodes (OLEDs) and other organic electronic devices.

Conclusion

This compound is a molecule with a unique and aesthetically pleasing C₃-symmetric structure that translates into a range of valuable properties. Its synthesis is achievable through a straightforward self-condensation reaction, and its potential applications are diverse. For materials scientists, it offers a robust scaffold for creating porous materials and host-guest assemblies. For researchers in drug discovery, it represents a promising platform for the design of highly specific ligands for trimeric biological targets and for the development of inhibitors of protein aggregation. As the fields of supramolecular chemistry and rational drug design continue to advance, the utility of architecturally complex and highly symmetric molecules like this compound is poised to expand significantly.

References

-

Antonijevic, M., Rochais, C., & Dallemagne, P. (2023). C3-Symmetric Ligands in Drug Design: When the Target Controls the Aesthetics of the Drug. Molecules, 28(2), 679. [Link]

-

Antonijevic, M., Rochais, C., & Dallemagne, P. (2023). C3-Symmetric Ligands in Drug Design: When the Target Controls the Aesthetics of the Drug. PubMed Central. [Link]

-

Antonijevic, M., Rochais, C., & Dallemagne, P. (2023). C3-Symmetric Ligands in Drug Design: When the Target Controls the Aesthetics of the Drug. Semantic Scholar. [Link]

-

El-Sayed, N. F., et al. (2023). An overview of the synthetic strategies of C3-symmetric polymeric materials containing benzene and triazine cores and their biomedical applications. RSC Advances, 13(22), 14937-14957. [Link]

-

Khan, M. S., et al. (2021). Identification of Novel 1,3,5-Triphenylbenzene Derivative Compounds as Inhibitors of Hen Lysozyme Amyloid Fibril Formation. Molecules, 26(16), 4945. [Link]

-

RSC Publishing. (2023). State‐of‐art of the synthesis of 1,3,5‐triarylbenzenes. ResearchGate. [Link]

-

Musso, L., et al. (2021). Synthesis and Antimalarial Evaluation of New 1,3,5-tris[(4-(Substituted-aminomethyl)phenyl)methyl]benzene Derivatives: A Novel Alternative Antiparasitic Scaffold. Molecules, 26(11), 3328. [Link]

-

Sharma, S., et al. (2020). Applications of supramolecular assemblies in drug delivery and photodynamic therapy. RSC Advances, 10(49), 29337-29357. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 1,3,5-Trimethoxybenzene in Modern Pharmaceutical Synthesis. [Link]

-

PubChem. (n.d.). 1,3,5-Tri(1-naphthyl)benzene. [Link]

-

Abdollahi, S., & Mostaghni, F. (2012). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. International Journal of Materials and Chemistry, 2(4), 128-131. [Link]

-

ResearchGate. (n.d.). Proposed stack form of two molecules of 1,3,5-tris(2-naphthyl) benzene... [Link]

-

Beilstein Journals. (2012). (How) does 1,3,5-triethylbenzene scaffolding work? Analyzing the abilities of 1,3,5-triethylbenzene- and 1,3,5-trimethylbenzene-based scaffolds to preorganize the binding elements of supramolecular hosts and to improve binding of targets. [Link]

-

PubMed Central. (2012). (How) does 1,3,5-triethylbenzene scaffolding work? Analyzing the abilities of 1,3,5-triethylbenzene- and 1,3,5-trimethylbenzene-based scaffolds to preorganize the binding elements of supramolecular hosts and to improve binding of targets. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1,3,5-Tris(2-naphthyl)benzene from 2-Acetonaphthone

Introduction

1,3,5-Tris(2-naphthyl)benzene (TNB) is a C3-symmetric, star-shaped polyaromatic hydrocarbon that has garnered significant interest within the scientific community. Its unique molecular architecture, featuring a central benzene core symmetrically substituted with three bulky naphthyl groups, imparts exceptional chemical and photophysical stability.[1] These properties make it a promising candidate for a range of applications in materials science and organic electronics, including as a component in organic light-emitting diodes (OLEDs) and as a building block for creating porous crystalline host materials for inclusion compounds.[2][3]

This guide provides a comprehensive overview of the synthesis of 1,3,5-Tris(2-naphthyl)benzene via the self-condensation cyclotrimerization of its readily available precursor, 2-acetonaphthone. We will delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a successful synthesis.

The Synthetic Pathway: Acid-Catalyzed Cyclotrimerization

The formation of 1,3,5-triarylbenzenes from the corresponding aryl methyl ketones is a classic example of an acid-catalyzed self-condensation reaction.[4] This transformation involves the sequential condensation of three ketone molecules to form a new, centrally located, and highly stable aromatic ring. While various acid catalysts, including Brønsted acids like p-toluenesulfonic acid (p-TsOH) and methanesulfonic acid (MeSO3H), have been employed for similar transformations, this guide will focus on a robust method utilizing a Lewis acid catalyst, copper(II) chloride (CuCl₂).[5][6][7][8]

Unraveling the Mechanism

The reaction proceeds through a cascade of aldol-type condensation and dehydration steps. The Lewis acid catalyst (CuCl₂) plays a crucial role in activating the carbonyl group of 2-acetonaphthone, thereby facilitating both enolate formation and subsequent nucleophilic attacks.

The proposed mechanism can be summarized as follows:

-

Enolization: The catalyst coordinates to the carbonyl oxygen of a 2-acetonaphthone molecule, increasing the acidity of the α-protons and promoting the formation of an enolate intermediate.

-

First Condensation: The newly formed enolate acts as a nucleophile, attacking the activated carbonyl carbon of a second 2-acetonaphthone molecule. This results in a β-hydroxyketone (an aldol adduct).

-

Dehydration: Under the high-temperature reaction conditions, this aldol adduct readily undergoes dehydration to form an α,β-unsaturated ketone, a chalcone-like intermediate.

-

Second Condensation (Michael Addition): The α,β-unsaturated ketone is then attacked by the enolate of a third 2-acetonaphthone molecule in a Michael-type addition.

-

Cyclization and Aromatization: The resulting 1,5-dicarbonyl intermediate undergoes an intramolecular cyclization followed by two subsequent dehydration steps, ultimately leading to the formation of the highly stable, fully aromatic 1,3,5-Tris(2-naphthyl)benzene ring.[2][6][7]

Caption: Proposed mechanism for the CuCl₂-catalyzed cyclotrimerization.

Detailed Experimental Protocol

This protocol is adapted from a successfully reported synthesis of 1,3,5-Tris(2-naphthyl)benzene.[2][8] The causality for using a high-boiling solvent like toluene and elevated temperatures is to provide sufficient energy to overcome the activation barriers for the multiple condensation and dehydration steps, driving the reaction towards the final, thermodynamically stable aromatic product.

Materials and Equipment

| Reagents & Materials | Equipment |

| 2-Acetonaphthone (C₁₂H₁₀O) | 25 mL Round-bottom flask |

| Copper(II) chloride (CuCl₂), anhydrous | Magnetic stirrer with heating |

| Toluene, anhydrous | Reflux condenser |

| Diethyl ether | Oil bath |

| Magnesium sulfate (MgSO₄), anhydrous | Separatory funnel |

| Silica gel for column chromatography | Rotary evaporator |

| Hexane (for chromatography) | Standard laboratory glassware |

| Dichloromethane (for chromatography) |

Synthesis Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

-

Reaction Setup:

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-acetonaphthone (0.4 g, 2.3 mmol).

-

Add anhydrous toluene (5 mL) to dissolve the starting material.

-

Add anhydrous copper(II) chloride (0.03 g, 0.19 mmol). The molar ratio of 2-acetonaphthone to CuCl₂ is approximately 12:1, though the original literature states a 1:15 ratio which appears to be an error in reporting, likely referring to the reactant-to-catalyst mass or another parameter. The molar quantities provided here are consistent with a catalytic process.[2][8]

-

Attach a reflux condenser to the flask.

-

-

Reaction Execution:

-

Place the flask in an oil bath on a magnetic stirrer hotplate.

-

Heat the mixture to reflux at a temperature of 180-220°C.

-

Maintain vigorous stirring and reflux for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Extraction:

-

After 6 hours, remove the flask from the oil bath and allow it to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the mixture with diethyl ether (3 x 10 mL). The aqueous phase containing the copper catalyst will be removed, while the organic product will move into the ether layer.

-

Combine the organic layers.

-

-

Drying and Solvent Removal:

-

Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent.

-

Remove the solvent (diethyl ether and toluene) under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification:

-

Purify the crude solid by column chromatography on silica gel.

-

A suitable eluent system is a gradient of hexane and dichloromethane.

-

Collect the fractions containing the desired product (monitor by TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield 1,3,5-Tris(2-naphthyl)benzene as a solid.

-

Expected Results

| Parameter | Expected Value | Reference |

| Yield | Good to excellent yields are typically reported for cyclotrimerization reactions. | [7] |

| Melting Point | 115-120°C | [2][8] |

| Appearance | Off-white to pale yellow solid |

Characterization

The identity and purity of the synthesized 1,3,5-Tris(2-naphthyl)benzene should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: Will confirm the molecular structure, showing the characteristic aromatic proton and carbon signals consistent with the C3-symmetric structure.[2]

-

Infrared (IR) Spectroscopy: Will show the absence of the carbonyl (C=O) stretch from the starting material (around 1680 cm⁻¹) and the presence of characteristic aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry: Will confirm the molecular weight of the product (C₃₆H₂₄, MW ≈ 456.58 g/mol ).

The photophysical properties of the synthesized compound, such as its UV-Vis absorption and fluorescence emission spectra, can also be investigated, as it is known to be a fluorescent material.[1][9]

Conclusion

The acid-catalyzed cyclotrimerization of 2-acetonaphthone is an effective and direct method for synthesizing 1,3,5-Tris(2-naphthyl)benzene. The use of copper(II) chloride as a catalyst provides a reliable pathway to this valuable, highly stable polyaromatic hydrocarbon. This guide offers a robust framework, from mechanistic understanding to a detailed experimental protocol, enabling researchers to confidently synthesize and explore the applications of this fascinating molecule in advanced materials and organic electronics.

References

-

Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl₂ as a New Catalyst. Oriental Journal of Chemistry. Available at: [Link]

-

Acid-catalyzed cyclotrimerization of acetophenones to 1,3,5-triphenylbenzenes: a short review. Arkivoc. Available at: [Link]

-

Solvent-free MeSO3H-promoted cyclotrimerization of acetophenones, effects of halogen and methoxy substituents on the reaction. Arkivoc. Available at: [Link]

-

Photophysical properties of 1,3,5-tris(2-naphthyl)benzene and related less-arylated compounds: experimental and theoretical investigations. The Journal of Physical Chemistry A. Available at: [Link]

-

DBSA catalyzed cyclotrimerization of acetophenones. Comptes Rendus Chimie. Available at: [Link]

-

Proposed stack form of two molecules of 1,3,5-tris(2-naphthyl) benzene... ResearchGate. Available at: [Link]

-

Synthesis of Symmetric 1,3,5-Triarylbenzenes. ResearchGate. Available at: [Link]

-

Organic Glass-Forming Materials: 1,3,5-Tris(naphthyl)benzene Derivatives. The Journal of Organic Chemistry. Available at: [Link]

-

Trimerization reaction (3 molecule into 1): Example (both aliphatic and aromatic system) & mechanism. YouTube. Available at: [Link]

-

Photophysical Properties of 1,3,5-Tris(2-naphthyl)benzene and Related Less-Arylated Compounds: Experimental and Theoretical Investigations. R Discovery. Available at: [Link]

-

Self-condensation. Wikipedia. Available at: [Link]

-

Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI. Available at: [Link]

-

Advanced Organic Synthesis: The Versatility of Tris[2-naphthyl(phenyl)amino]triphenylamine in Electronic Materials. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

Sources

- 1. Photophysical properties of 1,3,5-tris(2-naphthyl)benzene and related less-arylated compounds: experimental and theoretical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Self-condensation - Wikipedia [en.wikipedia.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 8. article.sapub.org [article.sapub.org]

- 9. discovery.researcher.life [discovery.researcher.life]

molecular structure and symmetry of 1,3,5-Tri-2-naphthylbenzene

An In-Depth Technical Guide to the Molecular Structure and Symmetry of 1,3,5-Tri-2-naphthylbenzene

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of this compound (T2NB), a significant molecule in materials science and physical chemistry. We delve into its intricate molecular architecture, three-dimensional conformation, and inherent symmetry, which collectively govern its unique physicochemical properties. The discussion extends to its synthesis via catalytic cyclotrimerization, detailed spectroscopic characterization, and its emerging applications, particularly as a model for glass-forming liquids and a building block for porous materials. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep, mechanistic understanding of this star-shaped aromatic hydrocarbon.

Introduction: The Architectural Significance of this compound

This compound, with the chemical formula C₃₆H₂₄, is a large, polycyclic aromatic hydrocarbon characterized by a central benzene ring symmetrically substituted with three naphthyl groups at the 2-position.[1] This substitution pattern results in a distinctive star-shaped or trigonal geometry.[1][2] Its bulky structure and high rotational barriers give rise to interesting physical behaviors, most notably its strong propensity to form a stable supercooled liquid and glass rather than crystallizing. This makes it an important model compound for studying the fundamentals of glass transition. Furthermore, its rigid, well-defined structure serves as a promising scaffold for creating porous crystalline materials and inclusion compounds.[1][2]

This guide will elucidate the core relationship between the molecule's structure, symmetry, and its macroscopic properties, providing both foundational knowledge and practical experimental insights.

Molecular Structure and Conformation

The molecular structure of this compound is defined by the covalent linkage of three 2-naphthyl substituents to a central phenyl core.

-

Core Unit: A benzene ring serves as the central anchor.

-

Substituents: Three naphthalene moieties are attached.

-

Linkage: The connection point is from the C1, C3, and C5 positions of the benzene ring to the C2 position of each naphthalene unit.

A critical aspect of T2NB's structure is its non-planarity. While a 2D representation suggests a flat molecule, significant steric hindrance between the hydrogen atoms of the adjacent naphthyl groups forces them to twist out of the plane of the central benzene ring. This results in a propeller-like conformation. The energy barrier for the interconversion of these atropisomers is modest, which contributes to its reluctance to crystallize and its stability as an amorphous solid.[3]

Figure 1: 2D representation of this compound.

Molecular Symmetry Analysis

The symmetric 1,3,5-substitution pattern imparts a high degree of symmetry to the molecule. For an idealized, perfectly planar molecule, the point group would be D₃ₕ. However, the real-world propeller conformation resulting from steric strain alters this.

-

Principal Axis (C₃): The most evident symmetry element is a three-fold rotational axis (C₃) that passes through the center of the benzene ring, perpendicular to its plane. A 120° rotation around this axis leaves the molecule indistinguishable.

-

Perpendicular C₂ Axes: There are three two-fold rotational axes (C₂) perpendicular to the principal C₃ axis. Each C₂ axis passes through the center of the benzene ring and along the C-C bond connecting to a naphthyl group.

-

Loss of Planarity (σₕ): Due to the propeller-like twist of the naphthyl groups, the horizontal mirror plane (σₕ) that would lie in the plane of the central benzene ring is lost.

The combination of a C₃ principal axis and three perpendicular C₂ axes, in the absence of a horizontal mirror plane, assigns the this compound molecule to the D₃ point group . This trigonal symmetry is a defining feature that influences its crystal packing (when crystallization can be induced) and its spectroscopic properties.[1][2]

Figure 2: Key symmetry elements of the D₃ point group for T2NB.

Synthesis and Spectroscopic Characterization

The primary and most effective route for synthesizing this compound is the self-condensation cyclotrimerization of 2-acetonaphthone. This reaction is typically facilitated by a Lewis acid catalyst.

Synthesis Protocol: CuCl₂-Catalyzed Cyclotrimerization

This protocol is adapted from established literature methods, which utilize copper(II) chloride as an efficient and cost-effective catalyst.[1][2] The Cu²⁺ ion acts as a Lewis acid and an electron transfer agent, promoting the condensation cascade.[1]

Experimental Workflow:

-

Reactant Preparation: A mixture of 2-acetonaphthone and anhydrous CuCl₂ (molar ratio ~15:1) is prepared in a round-bottom flask containing a solvent such as toluene.[2]

-

Reaction: The flask is equipped with a magnetic stirrer and a reflux condenser. The mixture is heated under reflux in an oil bath at 180-220 °C for approximately 6 hours.[2]

-

Work-up: After cooling, the reaction mixture is extracted with an organic solvent like diethyl ether. The organic layers are combined and dried over an anhydrous salt (e.g., MgSO₄).

-

Purification: The solvent is removed under reduced pressure. The crude product is then purified using column chromatography to isolate the final product.

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1,3,5-Tri-2-naphthylbenzene

Abstract

This technical guide provides an in-depth analysis of the key spectroscopic data for the definitive characterization of 1,3,5-Tri-2-naphthylbenzene (TNB), a molecule of significant interest in materials science. Designed for researchers, scientists, and professionals in drug development, this document synthesizes Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data from authoritative sources. Beyond a mere presentation of data, this guide delves into the causality behind experimental choices, provides validated protocols, and offers expert interpretation, ensuring a comprehensive understanding of the molecule's structural identity. All data and methodologies are supported by citations to peer-reviewed literature and established spectral databases.

Introduction: The Significance of this compound

This compound is a large, star-shaped aromatic hydrocarbon. Its rigid, symmetric, and bulky structure imparts unique properties, making it a valuable building block in various fields.[1] Molecules with this trigonal symmetry are foundational for creating novel materials, including flexible clathrates and nano-cage molecules with potential applications in chemical separation and transformation.[1] Given its non-planar structure and potential for forming stable amorphous phases, its isomers are also crucial model objects in the study of glass transition phenomena.[2]

Accurate and unambiguous structural confirmation is the bedrock of all subsequent material science investigations. Spectroscopic techniques, particularly NMR and IR, are the most powerful and accessible tools for this purpose. This guide will elucidate the characteristic spectral features of this compound, providing a reliable reference for its identification.

Molecular Structure and Spectroscopic Implications

The structure of this compound, with three 2-naphthyl groups symmetrically substituted on a central benzene ring, has profound implications for its spectra. The molecule possesses a C₃ rotational symmetry axis. This high degree of symmetry means that many of the carbon and hydrogen atoms are chemically equivalent. Consequently, the NMR spectra are significantly simpler than one might expect for a molecule with 36 carbon atoms and 24 hydrogen atoms, a key characteristic that aids in its identification.[3]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For a molecule like this compound, both ¹H and ¹³C NMR are required for full characterization.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. Due to the molecule's symmetry, the 24 protons give rise to a complex but interpretable multiplet in the aromatic region.

Data Interpretation and Peak Assignments

Published data indicates that the ¹H NMR spectrum, typically recorded in deuterated chloroform (CDCl₃), shows a complex multiplet between δ 6.8 and 7.7 ppm, integrating to 24 protons.[4] This region corresponds to all the protons on the central benzene ring and the three naphthyl groups. The overlap of signals in this region makes precise assignment of individual protons challenging without advanced 2D NMR techniques. However, the presence of this single, large multiplet is a key identifying feature.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Reference |

| 6.8 - 7.7 ppm | Multiplet (m) | 24H | Aromatic Protons (Central Ring + Naphthyl) | [4] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is particularly informative due to the molecule's symmetry. Instead of 36 distinct signals, a much smaller number is observed, confirming the equivalence of the three naphthyl arms.

Data Interpretation and Peak Assignments

The reported ¹³C NMR spectrum in CDCl₃ shows four distinct signals in the aromatic region.[4] The symmetry of the molecule renders the three naphthyl groups identical. Within each naphthyl group and the central ring, several carbon atoms become equivalent, drastically simplifying the spectrum. The signals appear at δ 131.7, 131.6, 128.1, and 128.0 ppm.[4] These shifts are characteristic of the sp²-hybridized carbons in the fused aromatic system.

| Chemical Shift (δ) | Assignment | Reference |

| 131.7 ppm | Aromatic C (Quaternary or CH) | [4] |

| 131.6 ppm | Aromatic C (Quaternary or CH) | [4] |

| 128.1 ppm | Aromatic C (Quaternary or CH) | [4] |

| 128.0 ppm | Aromatic C (Quaternary or CH) | [4] |

Recommended Experimental Protocol for NMR Acquisition

A self-validating protocol ensures data integrity and reproducibility.

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for nonpolar aromatic compounds and its single, well-defined residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C) which serves as a convenient internal reference.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is crucial for resolving the complex multiplets in the ¹H spectrum.[4]

-

¹H NMR Acquisition:

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the full range of expected proton signals (e.g., 0-12 ppm).

-

Integrate the spectrum, calibrating the total area of the aromatic multiplet to 24 protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet.

-

A larger number of scans is required (typically >1024) due to the low natural abundance of the ¹³C isotope.

-

Reference the spectrum to the CDCl₃ solvent peak at δ 77.16 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present. For this compound, the IR spectrum is characterized by absorptions typical of aromatic hydrocarbons.

Data Interpretation and Peak Assignments

The key features of the IR spectrum are the C-H stretching vibrations of the aromatic rings and the C=C stretching vibrations within the rings.[4]

| Frequency (cm⁻¹) | Intensity | Assignment | Reference |

| 3050 | Weak (w) | Aromatic C-H Stretch | [4] |

| 1418 | Medium (m) | Aromatic C=C Ring Stretch | [4] |

| 1180 | Strong (s) | Aromatic C-H In-plane Bending | [4] |

| 1145 | Medium (m) | Aromatic C-H In-plane Bending | [4] |

| 1120 | Strong (s) | Aromatic C-H In-plane Bending | [4] |

| 720 | Very Strong (vs) | Aromatic C-H Out-of-plane Bending | [4] |

| 695 | Strong (s) | Aromatic C-H Out-of-plane Bending | [4] |

The strong absorptions below 800 cm⁻¹ are particularly diagnostic for the substitution patterns on the aromatic rings.

Recommended Experimental Protocol for IR Acquisition

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a transparent pellet using a hydraulic press. KBr is used as it is transparent to IR radiation in the typical analysis range.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

-

Place the KBr pellet in the sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Integrated Spectroscopic Workflow

A robust characterization relies on the synergy of multiple analytical techniques. The following workflow ensures a logical and self-validating approach to confirming the structure of this compound.

Caption: Integrated workflow for spectroscopic structure confirmation.

This workflow demonstrates how data from independent NMR and IR experiments are correlated. The ¹³C NMR confirms the high symmetry, the ¹H NMR confirms the number of aromatic protons, and the IR spectrum confirms the aromatic nature and substitution patterns. Together, they provide unambiguous evidence for the structure of this compound.

References

- 1. article.sapub.org [article.sapub.org]

- 2. mdpi.com [mdpi.com]

- 3. C9H12 C-13 nmr spectrum of 1,3,5-trimethylbenzene (mesitylene) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,3,5-trimethylbenzene (mesitylene) C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Thermodynamic Properties of Tri-naphthyl Benzene Isomers

Introduction: The Significance of Molecular Architecture in Thermodynamics

Tri-naphthyl benzene (TNB) isomers, a class of polyaromatic hydrocarbons (PAHs), represent a fascinating case study in the profound impact of molecular architecture on macroscopic thermodynamic properties. These molecules, consisting of a central benzene ring substituted with three naphthyl groups, exhibit distinct physical and chemical behaviors based on the substitution pattern of the naphthyl moieties. The two primary isomers of interest are the symmetrically substituted 1,3,5-trinaphthylbenzene and the sterically crowded 1,2,3-trinaphthylbenzene.

For researchers, scientists, and professionals in drug development, understanding the thermodynamic landscape of these isomers is crucial. Their stability, phase behavior, and intermolecular interactions govern their application in areas such as organic electronics, materials science, and as model systems for studying glass transitions. This guide provides an in-depth exploration of the thermodynamic properties of tri-naphthyl benzene isomers, synthesizing experimental data with theoretical insights to offer a comprehensive resource for the scientific community. While extensive research has been conducted on the 1,3,5-isomer, a notable gap exists in the experimental data for the 1,2,3-isomer, a challenge that this guide will address by drawing parallels with analogous systems and computational predictions.

Structural Isomerism and its Thermodynamic Implications

The core distinction between the 1,3,5- and 1,2,3-trinaphthylbenzene isomers lies in the spatial arrangement of the bulky naphthyl groups around the central benzene ring.

-

1,3,5-Trinaphthylbenzene: This isomer possesses a high degree of symmetry, with the naphthyl groups positioned to minimize steric hindrance. This arrangement allows for more efficient molecular packing in the solid state, which is expected to influence its melting point and enthalpy of fusion.

-

1,2,3-Trinaphthylbenzene: In contrast, the adjacent placement of the three naphthyl groups in this isomer leads to significant steric repulsion. This forces the naphthyl rings out of the plane of the central benzene ring, resulting in a twisted, less planar conformation. This inherent strain is anticipated to have a considerable impact on its thermodynamic stability and phase transitions.

This fundamental structural difference is the primary driver for the variations in their thermodynamic properties, which we will explore in the subsequent sections.

Synthesis and Characterization of Tri-naphthyl Benzene Isomers

The synthesis of tri-naphthyl benzene isomers typically involves the cyclotrimerization of the corresponding acetylnaphthalene precursor. While various catalysts can be employed, this section outlines a generalizable approach.

Experimental Protocol: Synthesis of 1,3,5-Tris(2-naphthyl)benzene

This protocol is adapted from a method utilizing a copper(II) chloride catalyst for the self-condensation of 2-acetonaphthalene.

Materials:

-

2-Acetonaphthalene

-

Copper(II) Chloride (CuCl₂)

-

Toluene

-

Ether

-

Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a 25 ml round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-acetonaphthalene and toluene.

-

Catalyst Addition: Add CuCl₂ to the mixture. A typical molar ratio of 2-acetonaphthalene to CuCl₂ is approximately 15:1.

-

Reflux: Heat the mixture in an oil bath to reflux (180-220°C) for 6 hours.

-

Extraction: After cooling, extract the reaction mixture with ether (3 x 10 ml).

-

Drying: Dry the combined organic layers with magnesium sulfate.

-

Purification: Separate the components of the mixture by column chromatography using silica gel to obtain the purified 1,3,5-tris(2-naphthyl)benzene.

-

Characterization: Confirm the structure and purity of the product using techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and elemental analysis.

A similar approach can be theoretically applied for the synthesis of other isomers by selecting the appropriate acetylnaphthalene precursor, although the reaction conditions and yields may vary significantly due to steric factors.

Thermodynamic Properties: A Comparative Analysis

A comprehensive understanding of the thermodynamic properties of these isomers is essential for their practical application. This section presents available experimental data, with a focus on the well-characterized 1,3,5-isomer, and provides a comparative discussion.

Phase Transitions and Enthalpies

The phase behavior of a molecule, particularly its melting point (Tₘ) and enthalpy of fusion (ΔHfus), provides critical insights into the stability of its crystalline lattice and the strength of its intermolecular forces.

Table 1: Comparison of Thermodynamic Properties of Tri-naphthyl Benzene Isomers and Analogs

| Compound | Melting Point (Tₘ) (°C) | Enthalpy of Fusion (ΔHfus) (kJ/mol) | Glass Transition Temp. (Tg) (°C) |

| 1,3,5-Tris(1-naphthyl)benzene | 182[1] | 32.8 ± 0.5[2] | 81[1] |

| 1,3-Bis(1-naphthyl)-5-(2-naphthyl)benzene | 194[1] | Data not available | 77[1] |

| 1-(1-Naphthyl)-3,5-bis(2-naphthyl)benzene | 147[1] | Data not available | 67[1] |

| 1,3,5-Tris(2-naphthyl)benzene | 238[1] | Data not available | Does not form a glass[1] |

| 1,2,3-Trinaphthylbenzene | Data not available | Data not available | Data not available |

| 1,2,3-Triphenylbenzene (analog) | Data not available | Higher volatility than 1,3,5-isomer[1] | Data not available |

Causality Behind Experimental Observations:

-

1,3,5-Tris(1-naphthyl)benzene exhibits a significant enthalpy of fusion, indicative of strong intermolecular interactions and an ordered crystal lattice. Its ability to form a stable glass upon cooling highlights a kinetic barrier to crystallization, a property of interest in materials science.[2][3]

-

The variations in melting points and glass transition temperatures among the 1,3,5-isomers with mixed 1-naphthyl and 2-naphthyl substituents underscore the subtle influence of the naphthyl linkage position on molecular packing and amorphous phase stability.[1]

-

The lack of glass formation for 1,3,5-tris(2-naphthyl)benzene despite its high melting point suggests that its molecular symmetry and packing efficiency favor crystallization over vitrification upon cooling.[1]

-

For 1,2,3-trinaphthylbenzene , the absence of experimental data is a significant knowledge gap. However, by analogy to 1,2,3-triphenylbenzene, which is more volatile than its 1,3,5-isomer, we can infer that the steric hindrance in 1,2,3-trinaphthylbenzene likely leads to weaker intermolecular interactions in the solid state.[1] This would be expected to result in a lower melting point and enthalpy of fusion compared to the 1,3,5-isomer, though this remains to be experimentally verified.

Heat Capacity and Vaporization Data

Heat capacity (Cp) is a measure of a substance's ability to absorb heat and is crucial for calculating changes in enthalpy and entropy with temperature. Vaporization data, including enthalpy of vaporization (ΔHvap) and vapor pressure, are critical for applications involving sublimation or deposition processes.

Table 2: Heat Capacity and Vaporization Data for 1,3,5-Tris(α-naphthyl)benzene

| Property | Value | Conditions |

| Liquid Heat Capacity (Cp,l) | 1.166 * (T/K) + 345.3 J·mol⁻¹·K⁻¹ | 420 K < T < 510 K[2] |

| Crystalline Heat Capacity (Cp,cr) | 1.791 * (T/K) - 24.3 J·mol⁻¹·K⁻¹ | 280 K < T < 430 K[2] |

| Enthalpy of Vaporization (ΔHvap) at 298.15 K | 172.6 ± 6.4 kJ·mol⁻¹ | [3] |

The provided linear equations for the heat capacity of 1,3,5-tris(α-naphthyl)benzene allow for the calculation of its thermodynamic functions over a range of temperatures.[2] The high enthalpy of vaporization reflects the strong intermolecular forces that must be overcome to transition the molecule into the gas phase.[3]

Experimental Methodologies for Thermodynamic Characterization

The determination of the thermodynamic properties discussed above relies on a suite of well-established experimental techniques. The choice of method is dictated by the specific property of interest and the physical state of the sample.

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique for measuring heat flow associated with thermal transitions in a material as a function of temperature.

Experimental Protocol: DSC Analysis of Tri-naphthyl Benzene Isomers

-

Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the purified TNB isomer into an aluminum DSC pan.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Measurement Program:

-

Heating Scan: Heat the sample at a controlled rate (e.g., 10 K/min) to a temperature above its melting point to erase any prior thermal history.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10 K/min) to a temperature below its expected glass transition or crystallization temperature.

-

Second Heating Scan: Reheat the sample at the same controlled rate. This scan is crucial for observing the glass transition and melting of a consistently cooled sample.

-

-

Data Analysis:

-

Melting Point (Tₘ): Determined as the onset or peak of the melting endotherm.

-

Enthalpy of Fusion (ΔHfus): Calculated by integrating the area of the melting peak.

-

Glass Transition Temperature (Tg): Identified as a step-like change in the heat capacity in the second heating scan.

-

Heat Capacity (Cp): Can be determined from the heat flow signal relative to a sapphire standard.

-

Solution Calorimetry

Solution calorimetry provides an independent method to determine the enthalpy of fusion at a standard temperature (e.g., 298.15 K) by applying Hess's Law.

Experimental Protocol: Solution Calorimetry of a TNB Isomer

-

Calorimeter Setup: Use an isothermal precision dissolution calorimeter.

-

Solvent: Choose a suitable solvent in which the TNB isomer is soluble (e.g., benzene).

-

Measurement of Enthalpy of Solution (ΔHsoln):

-

Measure the heat change when a known mass of the crystalline TNB isomer is dissolved in the solvent at 298.15 K.

-

-

Calculation of Enthalpy of Fusion (ΔHfus) at 298.15 K:

-

The enthalpy of fusion at 298.15 K can be calculated using the following relationship: ΔHfus(298.15 K) = ΔHsoln(crystalline) - ΔHsoln(supercooled liquid)

-

The enthalpy of solution of the hypothetical supercooled liquid at 298.15 K is often estimated to be close to zero for structurally similar solutes and solvents.

-

Computational Modeling of Thermodynamic Properties

In the absence of experimental data, particularly for the 1,2,3-isomer, computational chemistry provides a powerful tool for predicting thermodynamic properties. Density Functional Theory (DFT) is a commonly employed method for such calculations.

Computational Workflow:

Explanation of the Workflow:

-

Geometry Optimization: The initial step involves finding the lowest energy conformation of the molecule. For 1,2,3-trinaphthylbenzene, this is particularly important to accurately capture the steric strain.

-

Frequency Calculation: This calculation confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides the vibrational frequencies.

-

Thermochemical Analysis: Using statistical mechanics, the vibrational, rotational, and translational contributions to the thermodynamic properties (enthalpy of formation, entropy, and heat capacity) are calculated from the optimized geometry and vibrational frequencies.

Computational studies have suggested that for 1,3,5-trinaphthylbenzene isomers, the relative stability is influenced by non-bonding repulsive interactions between substituents on the naphthalene core. Specifically, the β-substituted isomers are predicted to be more stable than the α-substituted ones due to reduced peri-repulsion.

Intermolecular Interactions and their Thermodynamic Consequences

The thermodynamic properties of tri-naphthyl benzene isomers in the condensed phase are governed by a complex interplay of non-covalent interactions.

-

π-π Stacking: The aromatic nature of the benzene and naphthalene rings facilitates π-π stacking interactions, which are a major contributor to the cohesive energy of the solid state. The more planar conformation of the 1,3,5-isomer likely allows for more effective π-π stacking compared to the twisted 1,2,3-isomer.

-

Van der Waals Forces: These dispersion forces are significant for large, non-polar molecules like TNBs and contribute substantially to their enthalpies of fusion and vaporization.

-

Cation-π Interactions: The electron-rich π-systems of the aromatic rings can interact favorably with cations. DFT studies have shown that the binding affinity of alkali metal cations to 1,3,5-trinaphthylbenzene is significant, with the strength of the interaction depending on the nature of the cation and the substitution pattern on the naphthalene rings.

The weaker intermolecular interactions anticipated for the 1,2,3-isomer due to its sterically hindered structure would be consistent with a higher predicted volatility compared to the 1,3,5-isomer, as has been observed for the analogous triphenylbenzenes.[1]

Conclusion and Future Outlook

This technical guide has provided a detailed overview of the thermodynamic properties of tri-naphthyl benzene isomers, with a particular focus on the well-studied 1,3,5-isomer. The significant influence of the substitution pattern on the thermodynamic behavior has been highlighted, demonstrating the critical link between molecular structure and macroscopic properties.

References

-

Yagofarov, M. I., et al. (2024). Phase transition thermodynamics of 1,3,5-tris-(α-naphthyl)benzene: theory and experiment. Molecules, 29(10), 2180. [Link]

-

Yagofarov, M. I., et al. (2024). Phase transition thermodynamics of 1,3,5-tris-(α-naphthyl)benzene: theory and experiment. ResearchGate. [Link]

-

Whitaker, C. M., & McMahon, R. J. (1996). Synthesis and Characterization of Organic Materials with Conveniently Accessible Supercooled Liquid and Glassy Phases: Isomeric 1,3,5-Tris(naphthyl)benzenes. The Journal of Physical Chemistry, 100(3), 1081–1090. [Link]

Sources

The Solubility Enigma of 1,3,5-Tri-2-naphthylbenzene: A Technical Guide for Researchers

An In-depth Exploration of Predicted Solubility and a Definitive Protocol for its Experimental Determination

Introduction: The Structural Significance of 1,3,5-Tri-2-naphthylbenzene

This compound is a large, nonpolar aromatic hydrocarbon characterized by a central benzene ring symmetrically substituted with three 2-naphthyl groups. This unique star-shaped, bulky structure imparts significant steric hindrance and a high degree of molecular rigidity. These characteristics are of considerable interest in materials science and drug development, where the molecule can serve as a building block for creating amorphous materials, organic light-emitting diodes (OLEDs), and potentially as a scaffold for novel therapeutics. However, the very features that make this compound intriguing also contribute to its challenging solubility profile, a critical parameter that governs its utility in solution-based processing, purification, and formulation.

This technical guide addresses the current gap in publicly available quantitative solubility data for this compound. By leveraging solubility data of structurally analogous compounds, this document provides a scientifically grounded prediction of its solubility in common organic solvents. More importantly, it offers a comprehensive, step-by-step experimental protocol for researchers to precisely determine the solubility of this and other poorly soluble crystalline organic compounds.

Predicted Solubility Profile: Insights from Analogs

In the absence of direct experimental data for this compound, we can infer its likely solubility by examining the behavior of its parent aromatic hydrocarbon, naphthalene, and the isomeric 1,3,5-Tri(1-naphthyl)benzene. The core principle guiding this analysis is "like dissolves like," which posits that nonpolar compounds are most soluble in nonpolar solvents, while polar compounds dissolve best in polar solvents.

This compound is a large, nonpolar molecule. The presence of the extensive aromatic system of the three naphthyl groups dominates its chemical character, making it highly lipophilic. Its physical properties are expected to be similar to its isomer, 1,3,5-Tri(1-naphthyl)benzene, which is a solid with a melting point in the range of 184.0-188.0 °C. The high melting point suggests strong intermolecular forces in the crystal lattice, which must be overcome by solvent-solute interactions for dissolution to occur.

Based on the known solubility of naphthalene, we can anticipate the following trends for this compound[1][2][3][4]:

-

High Solubility in Nonpolar Aromatic Solvents: Solvents such as toluene, benzene, and xylene are expected to be excellent solvents for this compound. The similar aromatic nature of both the solute and the solvent facilitates strong van der Waals interactions, promoting dissolution.

-

Good Solubility in Chlorinated Solvents: Chloroform and dichloromethane are also predicted to be effective solvents.

-

Moderate to Good Solubility in Ethers and Ketones: Solvents like tetrahydrofuran (THF) and acetone should exhibit reasonable solvating power[1][5]. While these solvents have a dipole moment, their organic character is substantial enough to interact favorably with the large aromatic solute.

-

Low Solubility in Alcohols: Polar protic solvents such as ethanol and methanol are expected to be poor solvents. The strong hydrogen bonding network of the alcohols does not interact favorably with the nonpolar solute.

-

Insoluble in Water: As a large, nonpolar hydrocarbon, this compound is predicted to be virtually insoluble in water.

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents, categorized by solvent type.

| Solvent | Solvent Type | Predicted Qualitative Solubility | Rationale |

| Toluene | Nonpolar Aromatic | Highly Soluble | "Like dissolves like"; strong π-π stacking and van der Waals interactions between aromatic rings. |

| Chloroform | Halogenated | Highly Soluble | Effective at solvating large organic molecules. |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Soluble | A good general-purpose organic solvent. |

| Acetone | Polar Aprotic (Ketone) | Moderately Soluble | Possesses both polar and nonpolar character, allowing for some interaction with the aromatic system.[5] |

| Ethanol | Polar Protic | Sparingly Soluble to Insoluble | Strong hydrogen bonding in the solvent does not favor interaction with the nonpolar solute. |

| Water | Polar Protic | Insoluble | Extreme mismatch in polarity. |

It is crucial to emphasize that these are predictions. For applications requiring precise concentrations, experimental determination of solubility is imperative.

Experimental Protocol for Determining the Solubility of this compound

The following is a robust, self-validating protocol for the experimental determination of the solubility of a crystalline organic compound like this compound in various organic solvents. This method is based on the principle of creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

Diagram of the Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add an excess amount of crystalline this compound to a known volume (e.g., 5.0 mL) of the desired organic solvent. The presence of undissolved solid is essential to ensure the solution is saturated.

-

Securely cap the vials to prevent solvent evaporation, especially with volatile solvents.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. For poorly soluble, crystalline compounds, this may take 24 to 48 hours. A preliminary time-course study can be conducted to determine the minimum time required to reach a stable concentration.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Dilute the aliquot with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Quantitative Analysis:

-

The concentration of this compound in the diluted samples can be determined using a suitable analytical technique, most commonly UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

UV-Vis Spectroscopy: If the compound has a distinct chromophore, create a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations. The wavelength of maximum absorbance (λmax) should be used for quantification.

-

HPLC: This is often the more accurate and specific method. Develop an isocratic HPLC method with a suitable column (e.g., C18) and mobile phase. Create a calibration curve by injecting standard solutions of known concentrations and plotting the peak area versus concentration.

-

-

Calculation of Solubility:

-

From the calibration curve, determine the concentration of the diluted aliquot.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the chosen temperature.

-

Applications in Drug Development and Materials Science

A thorough understanding of the solubility of this compound is paramount for its practical application.

-

In Materials Science: This compound and its derivatives are explored for their potential in organic electronics. Solution-based processing techniques such as spin-coating or inkjet printing are often employed to create thin films for devices. The solubility directly impacts the choice of solvent, the concentration of the precursor solution, and the morphology of the resulting film.

-

In Drug Development: While this compound itself is not a drug, its rigid, three-dimensional scaffold could be a starting point for the design of new chemical entities. In this context, solubility is a key determinant of a compound's potential for formulation and its pharmacokinetic properties. Poor aqueous solubility is a major hurdle in drug development, and early knowledge of a compound's solubility in both aqueous and organic media is crucial for its progression as a drug candidate.

Conclusion

References

-

Solubility of Naphthalene (C10H8). (n.d.). Solubility of Things. Retrieved from [Link]

-

Naphthalene. (2023, November 18). In Sciencemadness Wiki. Retrieved from [Link]

-

Naphthalene. (n.d.). In Wikipedia. Retrieved from [Link]

- Zaretskii, M. I., Golub, V. B., Podolyak, V. G., Usyshkina, I. V., Taits, S. Z., & Kononov, N. F. (1977). Naphthalene solubility in several organic solvents. SciTech Connect. OSTI: 5008546.

-

Measurement and Correlation for Solubilities of Naphthalene in Acetone, Toluene, Xylene, Ethanol, Heptane, and 1-Butanol. (2025, August 10). ResearchGate. Retrieved from [Link]

-

Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

-

How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

Shagidullin, A. R., et al. (2022). Phase Transition Thermodynamics of 1,3,5-Tris-(α-naphthyl)benzene: Theory and Experiment. MDPI. Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone - YouTube. Retrieved from [Link]

-

1,3,5-Tri(1-naphthyl)benzene for Sale. (n.d.). ALFA CHEMICAL. Retrieved from [Link]

-

Popek, M., et al. (2018). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. PMC. Retrieved from [Link]

-

How is naphthalene soluble in acetone, when the latter is a polar compound/solvent and naphthalene is non-polar? (2020, July 9). Reddit. Retrieved from [Link]

- Whitaker, C. M., & McMahon, R. J. (1996). Organic Glass-Forming Materials: 1,3,5-Tris(naphthyl)benzene Derivatives. The Journal of Physical Chemistry.

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

-

Proposed stack form of two molecules of 1,3,5-tris(2-naphthyl) benzene... (n.d.). ResearchGate. Retrieved from [Link]

-

Naphthalene solubility in cyclohexane, carbon tetrachloride, and mixed solvents thereof between 10.deg. and 70.deg. (2025, August 10). ResearchGate. Retrieved from [Link]

-

1,3,5-tri(1-naphthyl)benzene suppliers USA. (n.d.). LookChem. Retrieved from [Link]

Sources

Foreword: From Molecular Design to Crystalline Architecture

An In-depth Technical Guide to the Crystal Structure Analysis of 1,3,5-Tri-2-naphthylbenzene

In the realm of materials science and drug development, understanding the precise three-dimensional arrangement of molecules in the solid state is paramount. The crystal structure dictates a material's physical and chemical properties, from solubility and stability to its electronic and optical characteristics. This compound (T2NB) represents a fascinating molecular scaffold. Its propeller-like, trigonal symmetry and bulky naphthyl substituents create a unique steric profile that influences its assembly into complex, and potentially porous, crystalline architectures.[1][2] This guide provides a comprehensive, in-depth walkthrough of the core methodologies and analytical reasoning employed in the complete crystal structure analysis of T2NB, from initial synthesis to the nuanced interpretation of intermolecular forces. It is designed for researchers and professionals who seek not just a protocol, but a foundational understanding of the causality behind each experimental and analytical choice.

Part 1: Securing the Analyte: Synthesis and High-Quality Crystal Growth

The journey of crystal structure analysis begins not at the diffractometer, but in the synthesis flask. The quality of the final structural model is inextricably linked to the purity of the compound and the perfection of the single crystal.

Synthesis of this compound

The synthesis of T2NB is efficiently achieved via an acid-catalyzed self-condensation trimerization of 2-acetonaphthalene.[1] The use of Copper (II) chloride (CuCl₂) as a Lewis acid catalyst is a cost-effective and robust choice.[1]

Causality of Catalyst Selection: CuCl₂ is an effective Lewis acid due to the empty p and d orbitals on the Cu²⁺ ion, which can accept electron pairs.[1] This facilitates the key aldol-type condensation and subsequent dehydration steps that lead to the formation of the central benzene ring.

Experimental Protocol: Synthesis

-

Reactant Setup: In a 25 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-acetonaphthalene (0.4 g, 2.3 mmol) and toluene (5 mL).

-

Catalyst Introduction: Add anhydrous CuCl₂ (0.03 g, 0.19 mmol). The molar ratio of ketone to catalyst is approximately 15:1.[2]

-

Reaction: The mixture is refluxed in an oil bath, maintaining a temperature of 180-220 °C for 6 hours.[2]

-

Purification: Upon completion, the resulting mixture is separated via column chromatography to isolate the pure this compound product.[2]

-

Verification: The structure of the purified product should be confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and IR spectroscopy, to ensure chemical identity before proceeding to crystallization.[2]

The Art of Crystallization: Cultivating Diffraction-Quality Specimens

Growing a single crystal is often the most challenging step. The goal is to encourage molecules to slowly and methodically arrange themselves into a repeating, well-ordered lattice. Rapid precipitation leads to polycrystalline powder or amorphous solids, which are unsuitable for single-crystal X-ray diffraction (SC-XRD).

Core Principle: Crystallization must occur under conditions of slow, controlled supersaturation. This gives molecules sufficient time to adopt their lowest energy conformation and pack efficiently, minimizing defects in the crystal lattice.

Common Crystallization Methodologies

| Method | Principle | Typical Solvent System | Rationale & Insights |

| Slow Evaporation | The concentration of the solute is gradually increased as the solvent evaporates from a saturated solution, inducing crystallization.[3] | Toluene, Dichloromethane (DCM), Chloroform | This is often the simplest method to set up. The choice of solvent is critical; T2NB should be moderately soluble, not highly soluble. A loosely covered vial allows for slow evaporation over several days or weeks.[3] |

| Solvent Diffusion | A "good" solvent, in which T2NB is soluble, is carefully layered with a "poor" solvent (miscible with the good solvent), in which T2NB is insoluble.[4] | Inner Vial: T2NB in DCM. Outer Vial: Hexane or Ether | Diffusion at the solvent interface gradually lowers the solubility, promoting slow crystal growth. This method is excellent for compounds that oil out or precipitate too quickly with evaporation.[4] |

| Vapor Diffusion | A concentrated solution of T2NB in a small open vial is placed inside a larger sealed chamber containing a more volatile "poor" solvent.[4] | Inner Vial: T2NB in Toluene. Outer Chamber: Pentane or Hexane | The vapor of the poor solvent slowly diffuses into the T2NB solution, reducing its solubility and inducing crystallization. This is arguably the most controlled method and is highly effective for obtaining high-quality crystals from small amounts of material.[4] |

| Sublimation | The purified solid is heated under high vacuum, causing it to vaporize and subsequently deposit as crystals on a cooled surface.[5] | N/A | This method is ideal for highly pure, thermally stable compounds like polyaromatic hydrocarbons. It can yield exceptionally high-quality crystals free from solvent inclusions.[5] |

Workflow from Synthesis to Single Crystal

Caption: Workflow from chemical synthesis to a single crystal suitable for X-ray diffraction.

Part 2: Probing the Lattice: Single-Crystal X-ray Diffraction

SC-XRD is the definitive technique for determining the atomic arrangement within a crystal. It relies on the principle that electrons in a crystal lattice diffract an incident X-ray beam in a predictable pattern, which can then be mathematically deconstructed to reveal the underlying crystal structure.

Self-Validating Protocol: A Note on Trustworthiness The SC-XRD workflow is inherently self-validating. The final refined structural model is used to calculate a theoretical diffraction pattern. The agreement between this calculated pattern and the experimentally measured data is quantified by metrics like the R-factor. A low R-factor (<5-7%) indicates a high-quality, trustworthy model.

Experimental Protocol: SC-XRD Data Acquisition and Processing

-

Crystal Selection & Mounting:

-

Under a microscope, select a suitable crystal (typically 0.1-0.3 mm in size) that is free of cracks and defects.

-

Mount the crystal on a glass fiber or loop using cryo-oil.

-

Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K). Causality: Cryo-cooling minimizes atomic thermal motion, resulting in sharper diffraction spots and a higher-resolution dataset. It also protects the crystal from potential radiation damage.

-

-

Data Collection:

-

Mount the crystal on the goniometer of a single-crystal diffractometer.

-

Perform an initial unit cell determination to confirm the crystal system and lattice parameters.

-

Execute a full data collection strategy, typically involving a series of omega (ω) and phi (φ) scans to measure the intensities of thousands of unique reflections from all possible crystal orientations.

-

-

Data Reduction and Refinement:

-

Integration: The raw diffraction images are processed to determine the intensity and position of each reflection.

-

Scaling and Absorption Correction: The reflection intensities are scaled to account for variations in exposure time and crystal volume. An absorption correction is applied to compensate for the absorption of X-rays by the crystal itself.

-

Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms to generate an initial electron density map and a preliminary structural model.

-

Structure Refinement: This is an iterative process where the atomic positions, displacement parameters, and other model parameters are adjusted using a least-squares algorithm to achieve the best possible fit between the observed structure factors (|F_o|) and the calculated structure factors (|F_c|).

-

SC-XRD Data Analysis Workflow

Caption: The workflow for single-crystal X-ray diffraction analysis.

Part 3: Deciphering the Data: Structural Interpretation

With a refined crystallographic information file (CIF), the true scientific inquiry begins. The data reveals not only the molecule's own geometry but also how it communicates with its neighbors through a network of non-covalent interactions.

Molecular Geometry

The first step is to analyze the intramolecular features of T2NB. Due to steric hindrance between the bulky naphthyl groups, the molecule is expected to adopt a non-planar, propeller-like conformation. A key parameter is the dihedral angle between the central benzene ring and the attached naphthyl rings. For the analogous 1,3,5-tris(α-naphthyl)benzene, this angle was calculated to be approximately 60°.[5] A similar significant twist is expected for T2NB.

Example Table of Key Geometric Parameters (Note: As specific single-crystal data for T2NB is not publicly available, these are representative values for discussion.)

| Parameter | Description | Expected Value | Significance |

| C-C (benzene) | Average bond length in central ring | ~1.39 Å | Confirms aromaticity. |

| C-C (naphthyl) | Average bond length in naphthyl rings | ~1.36-1.42 Å | Confirms aromaticity. |

| C(phenyl)-C(naphthyl) | Bond length connecting the rings | ~1.50 Å | A single C-C bond. |

| Dihedral Angle | Twist between phenyl and naphthyl planes | 50° - 70° | Relieves steric strain; defines the "propeller" shape.[5] |

Crystal Packing and Intermolecular Interactions

No molecule in a crystal is an island. The packing arrangement is a delicate balance of attractive and repulsive non-covalent forces. For a purely hydrocarbon molecule like T2NB, the dominant interactions are van der Waals forces and specific π-interactions.[2]

-

π-π Stacking: The electron-rich naphthyl groups of adjacent molecules can stack upon one another. This is a crucial interaction for many aromatic systems.[6] The geometry (e.g., parallel-displaced vs. T-shaped) dictates the strength of the interaction.

-

C-H···π Interactions: Hydrogen atoms attached to one molecule can interact favorably with the π-electron cloud of an aromatic ring on a neighboring molecule. These are weak but numerous, contributing significantly to the overall lattice energy.[6]

Hirshfeld Surface Analysis: This powerful computational tool provides a visual and quantitative method for analyzing intermolecular contacts.[7] It maps the close contacts a molecule makes with its neighbors, color-coding them by type and distance, providing a detailed fingerprint of the packing environment.

Hierarchy of Structural Organization

Caption: Hierarchical relationship from molecular geometry to bulk crystal properties.

Part 4: Computational Synergy: Theory Meets Experiment

Experimental results can be powerfully corroborated and further illuminated by quantum chemical calculations. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) provide a theoretical lens through which to view the molecule's intrinsic properties.[8][9]

-

Gas-Phase Geometry Optimization: A key experiment is to calculate the lowest-energy structure of a single T2NB molecule in a vacuum.[5] Comparing this theoretical gas-phase structure to the experimentally determined solid-state structure reveals the conformational changes the molecule undergoes to accommodate the forces of crystal packing.

-

Interaction Energy Calculations: Advanced methods can be used to calculate the specific energies of pairs of molecules (dimers) extracted from the crystal lattice.[10] This allows for the quantitative dissection of the crystal's stability into contributions from electrostatics, dispersion (van der Waals forces), and repulsion, providing a deep understanding of the forces at play.[11]

Conclusion

The crystal structure analysis of this compound is a multi-faceted process that integrates organic synthesis, precision crystal growth, advanced diffraction physics, and computational chemistry. The resulting structural model is more than a mere picture; it is a detailed blueprint that explains the molecule's behavior in the solid state. The propeller-like shape, governed by steric repulsion, and the subsequent packing, driven by subtle π-interactions, are key to its properties. This detailed understanding is the foundation upon which researchers can build, enabling the rational design of new supramolecular assemblies, porous host materials, and advanced organic electronic components.

References

-

Abdollahi, S., & Mostaghni, F. (2012). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. International Journal of Materials and Chemistry, 2(4), 128-131. [Link]

-

ResearchGate. (n.d.). Proposed stack form of two molecules of 1,3,5-tris(2-naphthyl) benzene... [Image]. ResearchGate. [Link]

-

Bonvallet, P. A., Breitkreuz, C. J., Kim, Y. S., Todd, E. M., Traynor, K., Fry, C. G., Ediger, M. D., & McMahon, R. J. (2012). Organic Glass-Forming Materials: 1,3,5-Tris(naphthyl)benzene Derivatives. The Journal of Organic Chemistry, 77(23), 10763–10771. [Link]

-

University of Wisconsin-Madison. (n.d.). How to Grow Crystals. [Link]

-

EPFL. (n.d.). Guide for crystallization. [Link]

-

Zaitsau, D. H., et al. (2021). Phase Transition Thermodynamics of 1,3,5-Tris-(α-naphthyl)benzene: Theory and Experiment. Molecules, 26(8), 2180. [Link]

-